molecular formula C21H20N2O4 B4428819 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No. B4428819
M. Wt: 364.4 g/mol
InChI Key: JUBJSZXWTMOAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide, also known as AIDA, is a chemical compound that has been widely used in scientific research. AIDA is a potent antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in a variety of physiological and pathological processes.

Mechanism of Action

2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide acts as a competitive antagonist of mGluR1 by binding to the orthosteric site of the receptor. This prevents the binding of glutamate, which is the endogenous ligand of mGluR1, and inhibits the downstream signaling pathways that are activated by mGluR1. This compound has been shown to be selective for mGluR1 and does not affect other subtypes of mGluRs or other glutamate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activation of mGluR1 by glutamate, reduce the release of neurotransmitters, and modulate the activity of ion channels and intracellular signaling pathways. In vivo studies have shown that this compound can attenuate pain, anxiety, and depression-like behaviors, and improve cognitive function and motor coordination in animal models.

Advantages and Limitations for Lab Experiments

2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for mGluR1, which allows for the specific modulation of mGluR1 signaling without affecting other receptors or pathways. Another advantage is its stability and solubility, which make it easy to handle and administer in experiments. However, one limitation is its relatively high cost and limited availability, which may restrict its use in some labs. Another limitation is its potential off-target effects and toxicity, which require careful dose and administration control.

Future Directions

There are several future directions for the research and development of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide and its analogs. One direction is to investigate the role of mGluR1 in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction, and to explore the therapeutic potential of mGluR1 antagonists like this compound. Another direction is to optimize the pharmacokinetics and pharmacodynamics of this compound and its analogs, such as improving their bioavailability, duration of action, and selectivity for mGluR1. A third direction is to develop new methods and tools for studying mGluR1 and its downstream signaling pathways, such as using optogenetics, chemogenetics, and imaging techniques. Overall, this compound is a valuable tool for studying the function and pharmacology of mGluR1 and has potential applications in various fields of neuroscience and drug discovery.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide has been widely used in scientific research to study the function and pharmacology of mGluR1. mGluR1 is a G protein-coupled receptor that is involved in the regulation of synaptic transmission, neuronal excitability, and synaptic plasticity. This compound has been shown to block the activation of mGluR1 by glutamate, which can be used to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, depression, addiction, and neurodegenerative diseases.

properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14(24)17-12-23(18-6-3-2-5-16(17)18)13-21(25)22-15-7-8-19-20(11-15)27-10-4-9-26-19/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBJSZXWTMOAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC4=C(C=C3)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.